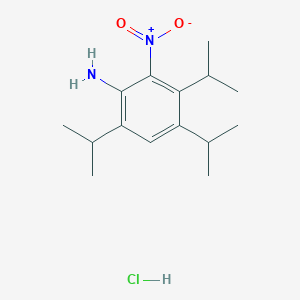

![molecular formula C19H13F3N6OS B2382160 2-((6-(吡啶-3-基)-[1,2,4]三唑并[4,3-b]哒嗪-3-基)硫代)-N-(3-(三氟甲基)苯基)乙酰胺 CAS No. 891106-96-0](/img/structure/B2382160.png)

2-((6-(吡啶-3-基)-[1,2,4]三唑并[4,3-b]哒嗪-3-基)硫代)-N-(3-(三氟甲基)苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

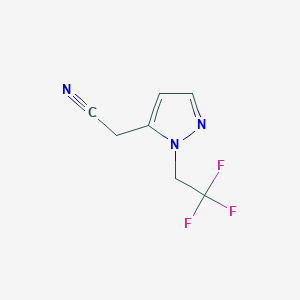

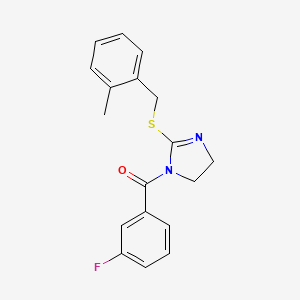

The compound “2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide” is a derivative of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles . These compounds have attracted much attention in recent years due to their diverse bio-properties, such as antibacterial, antimicrobial, anti-inflammatory, antifungal, antiviral, analgesic, and even possible anticancer activity .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles has been studied extensively. The synthetic strategy involves the treatment of 4-amino-2,4-dihydro-[1,2,4]triazole-3-thiones, derived from the reaction of the corresponding acylhydrazides with carbon disulfide and subsequent hydrazination cyclization reaction . The reaction of compound 6 with a variety of substituted aromatic acids afforded the corresponding 5-(6-aryl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-3-yl)-2,6-dimethylpyridine-3-carboxylic acid ethyl esters 7 in moderate to good yields .Molecular Structure Analysis

The molecular structure of these compounds was characterized by the use of IR, NMR, EI-MS, and elemental analysis . The structure of one compound was further confirmed by X-ray diffraction analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the reaction of 4-amino-2,4-dihydro-[1,2,4]triazole-3-thiones with acetic anhydrides, carboxylic acids, acid chlorides, triethyl orthoacetate, and nitriles .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds were characterized by IR, NMR, and EI-MS . For example, the IR absorption spectra were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .科学研究应用

合成技术

- 该化合物由 N-(吡啶-2-基)苯并咪酰胺合成,通过无金属氧化 N-N 键形成,使用苯碘双(三氟乙酸盐)。该方法以其高效和高产率而著称,有助于轻松生产具有生物学意义的 1,2,4-三唑并[1,5-a]吡啶(Zheng 等,2014)。

生物活性及应用

- 结构相似的三唑并[1,5-c]嘧啶已被确定为介质释放抑制剂,可用于开发抗哮喘剂。这些化合物通过一系列反应合成,从芳基酰胺开始,涉及环化和重排等几个步骤(Medwid 等,1990)。

- 一些三唑并哒嗪衍生物已显示出对甲型肝炎病毒 (HAV) 的显着抗病毒活性,表明它们在抗病毒治疗中的潜力(Shamroukh & Ali,2008)。

- 类似化合物的修饰显示出显着的抗癌作用和作为 PI3K 抑制剂的潜力。这样的修饰,例如用烷基脲部分取代乙酰胺基团,可以增强抗增殖活性并降低毒性,使它们成为癌症治疗中有希望的候选者(Wang 等,2015)。

化学特性及衍生物合成

- 类似化合物的新型衍生物,例如稠合杂环 1,2,4-三唑,因其有趣的生物学特性而被合成。这些衍生物在包括药理学在内的各个领域具有潜在应用(Karpina 等,2019)。

抗菌和抗真菌活性

- 几种新合成的三唑并吡啶、吡啶并三嗪和吡啶-吡唑杂化衍生物已被筛选出具有抗菌和抗氧化活性,展示了该化合物在治疗应用中的多功能性(Flefel 等,2018)。

针对特定生物活性的合成

- 三唑并吡啶与环胺的衍生物已被合成并评估其抗组胺活性以及对嗜酸性粒细胞浸润的抑制作用,证明了它们在治疗过敏性疾病中的效用(Gyoten 等,2003)。

未来方向

The development of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles and their derivatives is a promising area of research due to their diverse bio-properties and potential applications. Future research could focus on the rational design and development of new target-oriented 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases .

作用机制

Target of Action

Similar compounds bearing a [1,2,4]triazolo[4,3-a]pyrazine moiety have been identified as potential c-met kinase inhibitors . The c-Met kinase is a receptor tyrosine kinase that plays a crucial role in cellular growth, survival, and migration .

Mode of Action

This inhibition could potentially lead to a decrease in the signaling pathways regulated by c-Met kinase, thereby affecting cellular processes such as growth and migration .

Biochemical Pathways

Given that c-met kinase is involved in various cellular processes, it can be inferred that the compound’s inhibition of c-met kinase could affect multiple biochemical pathways related to cell growth, survival, and migration .

Result of Action

Based on the potential inhibition of c-met kinase, it can be inferred that the compound could potentially exhibit anti-tumor activity, as c-met kinase is often overexpressed in various types of cancer .

属性

IUPAC Name |

2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13F3N6OS/c20-19(21,22)13-4-1-5-14(9-13)24-17(29)11-30-18-26-25-16-7-6-15(27-28(16)18)12-3-2-8-23-10-12/h1-10H,11H2,(H,24,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTOXXJYCOZJZHX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CN=CC=C4)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13F3N6OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2,5-difluorophenyl)oxamide](/img/structure/B2382077.png)

![4-(3-Methoxyphenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide](/img/structure/B2382078.png)

![(E)-1-(methylsulfonyl)-N-(6-(methylthio)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)piperidine-4-carboxamide](/img/structure/B2382081.png)

![methyl 3-(4-bromophenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2382084.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B2382085.png)

![N'-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide](/img/structure/B2382094.png)

![N-(4-chlorobenzyl)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)trifluoromethanesulfonamide](/img/structure/B2382095.png)

![N-(3-chloro-4-methoxyphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2382099.png)